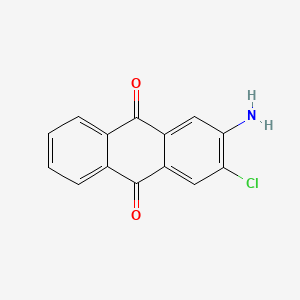

2-Amino-3-chloroanthraquinone

Description

BenchChem offers high-quality 2-Amino-3-chloroanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloroanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOJFUJVEWWUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870407 | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-46-8 | |

| Record name | 2-Amino-3-chloro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-chloroanthracene-9,10-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6J38JT63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-3-chloroanthraquinone synthesis from 2,3-dichloroanthraquinone

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloroanthraquinone from 2,3-Dichloroanthraquinone

This guide provides a comprehensive technical overview for the synthesis of 2-amino-3-chloroanthraquinone, a valuable intermediate in the development of pharmaceuticals and advanced materials. We will delve into the mechanistic principles, provide a detailed experimental protocol, discuss process optimization, and outline essential safety and characterization procedures. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Significance of a Selective Synthesis

2-Amino-3-chloroanthraquinone is a key building block, particularly in the synthesis of vat dyes and complex heterocyclic systems with potential biological activity. Its value lies in the differential reactivity of its substituted positions, allowing for sequential, site-selective modifications. The primary synthetic challenge is the selective mono-amination of the starting material, 2,3-dichloroanthraquinone, to replace one chlorine atom with an amino group while leaving the second intact. This regioselectivity is crucial for subsequent synthetic steps. The most established and robust method to achieve this transformation is a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, often referred to as an Ullmann-type condensation or Goldberg reaction.[1][2]

PART 1: Mechanistic Insights: The Copper-Catalyzed SNAr Pathway

The conversion of 2,3-dichloroanthraquinone to 2-amino-3-chloroanthraquinone via amination is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] In this class of reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.

The anthraquinone core is inherently electron-poor due to the strong electron-withdrawing effect of its two carbonyl groups. This property makes the aromatic rings susceptible to nucleophilic attack, a prerequisite for the SNAr mechanism. However, the direct reaction with ammonia, a moderately strong nucleophile, is typically slow and requires harsh conditions.[4][5] The reaction is therefore almost always facilitated by a copper catalyst.

The copper-catalyzed pathway, often called the Goldberg Reaction (a variant of the Ullmann Condensation), significantly lowers the activation energy for the substitution.[1] While the precise mechanism has been subject to extensive study, a generally accepted catalytic cycle involves the following key steps:

-

Oxidative Addition: A low-valent copper(I) species, often generated in situ, undergoes oxidative addition to the aryl-chlorine bond of 2,3-dichloroanthraquinone. This forms a higher-valent organocopper intermediate.

-

Ligand Exchange/Coordination: The aminating agent (ammonia) coordinates to the copper center, displacing another ligand. In the presence of a base, the coordinated ammonia is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The aryl and amido groups on the copper center couple and are eliminated, forming the C-N bond of the final product, 2-amino-3-chloroanthraquinone. This step regenerates the active copper(I) catalyst, allowing the cycle to continue.

Modern iterations of this reaction often employ specific ligands, such as phenanthrolines or diamines, which stabilize the copper intermediates and improve catalytic turnover, allowing for milder reaction conditions and broader substrate scope.[6][7]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-3-chloroanthraquinone via amination

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-chloroanthraquinone via Amination

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-3-chloroanthraquinone, a significant intermediate in the synthesis of complex organic molecules, including high-performance dyes. The document is tailored for researchers, chemists, and professionals in drug development and materials science. It delves into the primary synthetic strategies, focusing on the selective amination of 2,3-dichloroanthraquinone through modern catalytic cross-coupling reactions. Detailed mechanistic insights, step-by-step experimental protocols, and methods for purification and characterization are presented. The guide emphasizes the rationale behind experimental design, grounding the discussion in established principles of organic synthesis to ensure both scientific integrity and practical applicability.

Introduction: Significance of 2-Amino-3-chloroanthraquinone

2-Amino-3-chloroanthraquinone (ACA) is a substituted anthraquinone derivative. The anthraquinone core is a privileged structure found in a vast array of dyes, pigments, and biologically active compounds. The specific arrangement of the amino and chloro substituents on the ACA molecule makes it a versatile precursor for building more complex structures, particularly vat dyes and other functional materials. The chloro group provides a reactive handle for further nucleophilic substitution or cross-coupling reactions, while the amino group can be diazotized or otherwise modified. The synthesis of ACA with high purity and yield is therefore a critical step in various industrial chemical processes.

This guide focuses on the synthesis of ACA via amination, a fundamental carbon-nitrogen bond-forming reaction. We will explore the application of state-of-the-art catalytic methods to achieve this transformation efficiently and selectively.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-amino-3-chloroanthraquinone can be approached from several angles. The most direct and modern approach involves the selective mono-amination of a readily available precursor, 2,3-dichloroanthraquinone. The key challenge lies in achieving selectivity, preventing the formation of the diamino byproduct. Two powerful catalytic systems are primarily considered for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[1][2] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3]

Causality and Rationale:

-

Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[1] The choice of ligand is paramount in controlling reactivity and selectivity.

-

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the palladium-amido intermediate.[3]

-

Amine Source: For the synthesis of a primary amine like ACA, an ammonia equivalent is needed. Direct use of ammonia gas can be challenging. More convenient sources include benzophenone imine or lithium bis(trimethylsilyl)amide, which serve as ammonia surrogates.[4]

The primary advantage of this method is its high efficiency and the potential for milder reaction conditions compared to traditional methods.[5]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[6][7] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern advancements have led to milder and more efficient protocols using soluble copper catalysts and specific ligands.[8][9][10] This reaction is often a cost-effective alternative to palladium-catalyzed methods.[9]

Causality and Rationale:

-

Catalyst: A Cu(I) salt, such as CuI or CuBr, is typically the active catalytic species. Elemental copper can also be used, often with microwave assistance to enhance reactivity.[11][12]

-

Ligand: The presence of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a salicylamide, is often essential to stabilize the copper catalyst, improve its solubility, and accelerate the reaction.[8] Sterically hindered ligands can be particularly effective for challenging substrates like aryl chlorides.[10][13]

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is used.

-

Amine Source: Liquid ammonia can be used as both the reactant and solvent, which provides a high effective concentration and favors the formation of the primary amine product.[14]

The Ullmann reaction is well-suited for large-scale industrial synthesis due to the lower cost of copper compared to palladium.

Experimental Protocols & Methodologies

The following section provides a detailed, representative protocol for the synthesis of 2-amino-3-chloroanthraquinone from 2,3-dichloroanthraquinone.

Synthesis via Copper-Catalyzed Amination

This protocol is adapted from general procedures for the copper-catalyzed amination of aryl halides in liquid ammonia.[14] It leverages the high concentration and nucleophilicity of liquid ammonia to favor the desired mono-amination product.

Workflow Diagram:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Chemical properties and structure of 2-Amino-3-chloroanthraquinone

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-3-chloroanthraquinone

Abstract: This technical guide provides a comprehensive overview of 2-Amino-3-chloroanthraquinone, a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. We delve into its core molecular structure, detailed spectroscopic profile, established synthesis and purification protocols, and key aspects of its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule as a precursor for dyes, pigments, or as a scaffold for novel therapeutic agents. The information is presented with an emphasis on the causal relationships between structure and properties, supported by authoritative references.

Molecular Structure and Physicochemical Profile

2-Amino-3-chloroanthraquinone, with the CAS number 84-46-8, is a derivative of anthraquinone, a tricyclic aromatic ketone.[1][2] The core structure consists of an anthracene framework with two ketone groups at positions 9 and 10. The key functionalization is on one of the outer benzene rings, featuring an amino group (-NH₂) at position 2 and a chlorine atom (-Cl) at position 3.[1]

The interplay of these substituents on the rigid, planar anthraquinone system dictates its chemical behavior. The amino group acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring system. Conversely, the chlorine atom and the two carbonyl groups are electron-withdrawing, which influences the molecule's overall electronic distribution and reactivity. This electronic push-pull system is characteristic of many dyes and biologically active quinones.

Physicochemical Properties

The key quantitative properties of 2-Amino-3-chloroanthraquinone are summarized in the table below for quick reference. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-chloroanthracene-9,10-dione | PubChem[1] |

| CAS Number | 84-46-8 | PubChem[1] |

| Molecular Formula | C₁₄H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 257.67 g/mol | PubChem[1][2] |

| Melting Point | ~310-312 °C | ChemicalBook[2] |

| Boiling Point | 500.9 ± 50.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.486 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Appearance | Solid (form varies) | N/A |

| pKa | -0.97 ± 0.20 (Predicted) | ChemicalBook[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-3-chloroanthraquinone. While detailed spectra are proprietary to specific databases, the expected features based on its structure are well-established.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic bands include N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), strong C=O stretching vibrations from the quinone carbonyls (around 1670-1630 cm⁻¹), and C=C stretching from the aromatic rings (1600-1450 cm⁻¹).[3] The presence of the C-Cl bond would be observable in the fingerprint region. PubChem confirms the availability of FTIR spectra for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.0-8.5 ppm). Due to the complex substitution pattern, the protons on the unsubstituted benzene ring would likely appear as a multiplet, while the two protons on the substituted ring would appear as distinct singlets or doublets depending on coupling. The two amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR would show 14 distinct signals corresponding to each carbon atom. The two carbonyl carbons would have the most downfield shifts (typically >180 ppm). The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts influenced by the attached amino and chloro groups.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 257.[1] A characteristic isotopic pattern would be present due to the chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.[1] Predicted collision cross-section values for various adducts are also available.[5]

Synthesis and Purification Protocols

The synthesis of 2-Amino-3-chloroanthraquinone often involves the selective reaction of more halogenated precursors. The following protocols are based on established methods described in the chemical literature, designed to be self-validating through clear procedural steps and expected outcomes.[6]

Synthesis via Reductive Dehalogenation

This procedure details the synthesis from 1,3-dichloro-2-aminoanthraquinone. The core principle is the selective removal of the more reactive α-position halogen (at C1) using a reducing agent in an alkaline medium, leaving the β-position halogen (at C3) intact.

Experimental Protocol: Synthesis

-

Suspension Preparation: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 10 parts by weight of 1,3-dichloro-2-aminoanthraquinone in a solution of 70 parts caustic alkali (e.g., KOH) in 90 parts water.

-

Addition of Reducing Agent: Add 5 parts of a reducing sugar, such as glucose, to the suspension. Glucose acts as a mild and effective reducing agent in the strong alkaline environment.

-

Reaction: Heat the mixture to 125-130 °C with vigorous stirring for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Oxidation and Precipitation: After the reaction is complete, allow air to bubble through the warm mixture. This step re-oxidizes the hydroquinone form back to the quinone, causing the product to precipitate. Continue until no further precipitation is observed.

-

Isolation: Filter the precipitated solid and wash thoroughly with water until the filtrate is free of alkali (neutral pH).

-

Drying: Dry the resulting solid, which consists primarily of crude 2-Amino-3-chloroanthraquinone.[6]

Sources

- 1. 2-Amino-3-chloroanthraquinone | C14H8ClNO2 | CID 344301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-3-chloro-anthraquinon | 84-46-8 [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 2-amino-3-chloroanthraquinone (C14H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, UV-Vis) of 2-Amino-3-chloroanthraquinone

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-chloroanthraquinone

For professionals in chemical research and drug development, the precise characterization of molecular structures is a foundational requirement. 2-Amino-3-chloroanthraquinone, a key intermediate in the synthesis of various dyes and potentially bioactive molecules, presents a rich subject for spectroscopic analysis.[1] This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Our approach moves beyond a simple cataloging of data, focusing instead on the causal relationships between the molecule's structure and its spectral output, thereby offering a self-validating framework for its identification and analysis.

Molecular Structure and Spectroscopic Implications

2-Amino-3-chloroanthraquinone (C₁₄H₈ClNO₂) is a substituted anthraquinone with an amino group and a chlorine atom on one of the aromatic rings.[2] The specific placement of these substituents at the 2 and 3 positions breaks the inherent symmetry of the parent anthraquinone core. This lack of symmetry is a critical point for spectroscopic analysis, as it dictates that every carbon and hydrogen atom in the molecule resides in a chemically unique environment. Consequently, we anticipate a full complement of signals in both ¹H and ¹³C NMR spectra, providing a complete map of the molecule's carbon-hydrogen framework.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following IUPAC-recommended numbering scheme is employed. This structure serves as the primary reference for all subsequent spectral interpretations.

Caption: IUPAC numbering of 2-Amino-3-chloroanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Due to the lack of symmetry, we expect distinct signals for all six protons and all fourteen carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-amino-3-chloroanthraquinone, all signals are expected in the aromatic region, with an additional broad signal for the amino protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~8.1-8.3 | Singlet (s) | - | No adjacent protons. Deshielded by the proximate C-9 carbonyl group. |

| H-4 | ~7.9-8.1 | Singlet (s) | - | No adjacent protons. Deshielded by the C-10 carbonyl group. |

| H-5, H-8 | ~8.2-8.4 | Multiplet (m) | ortho, meta | Part of the unsubstituted aromatic ring; deshielded by the carbonyl groups. |

| H-6, H-7 | ~7.7-7.9 | Multiplet (m) | ortho, meta | Part of the unsubstituted aromatic ring; less deshielded than H-5/H-8. |

| -NH₂ | ~5.0-6.0 | Broad Singlet (br s) | - | Protons are exchangeable; signal is typically broad. |

Causality Behind Assignments:

-

Protons H-1 and H-4: These protons are on the substituted ring. The amino group at C-2 is an electron-donating group, which would typically shield adjacent protons. However, the powerful electron-withdrawing effect of the carbonyl groups (the "peri-effect") at C-9 and C-10 strongly deshields these protons, shifting them significantly downfield. Their appearance as singlets is due to the lack of adjacent protons for spin-spin coupling.[3]

-

Protons on the Unsubstituted Ring (H-5, H-6, H-7, H-8): These four protons form a complex spin system typical of an ortho-disubstituted benzene ring. Protons H-5 and H-8 are in the peri-positions relative to the carbonyls and are therefore the most deshielded in this group. H-6 and H-7 are further away and appear at a relatively higher field. They will appear as complex multiplets due to mutual ortho and meta coupling.

-

Amino Protons (-NH₂): The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of 2-amino-3-chloroanthraquinone in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amino groups to slow down proton exchange and allow for clearer observation of the -NH₂ signal.[4]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. As the molecule is asymmetric, all 14 carbon atoms are expected to produce unique signals.[5][6]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-9, C-10 (C=O) | 180 - 185 | Carbonyl carbons in a quinone system are highly deshielded.[7][8] |

| C-2 (C-NH₂) | 145 - 155 | Aromatic carbon attached to an electron-donating amino group. |

| C-3 (C-Cl) | 120 - 130 | Aromatic carbon attached to an electronegative chlorine atom.[9] |

| C-4a, C-8a, C-9a, C-10a | 130 - 135 | Quaternary carbons at the ring junctions. |

| C-1, C-4 | 110 - 125 | Aromatic CH carbons on the substituted ring. |

| C-5, C-8 | 125 - 130 | Aromatic CH carbons on the unsubstituted ring (peri positions). |

| C-6, C-7 | 133 - 138 | Aromatic CH carbons on the unsubstituted ring. |

Causality Behind Assignments:

-

Carbonyl Carbons (C-9, C-10): These are the most deshielded carbons due to the double bond to highly electronegative oxygen, placing them furthest downfield.[8]

-

Substituted Carbons (C-2, C-3): The carbon attached to the amino group (C-2) is significantly deshielded due to the resonance effect of the nitrogen lone pair. The carbon bonded to chlorine (C-3) is also deshielded due to chlorine's electronegativity.

-

Quaternary Carbons (Ring Junctions): These carbons (C-4a, C-8a, C-9a, C-10a) typically show weaker signals and appear in the middle of the aromatic region. Their exact positions are determined by the cumulative electronic effects of the surrounding rings and substituents.

-

Protonated Aromatic Carbons: The chemical shifts of the CH carbons are influenced by their position relative to the substituents. The carbons on the unsubstituted ring (C-5 to C-8) will have shifts similar to those in parent anthraquinones, while those on the substituted ring (C-1, C-4) will be influenced by the adjacent amino and chloro groups.

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer is advantageous.

-

Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Similar to ¹H NMR, with calibration using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of 2-amino-3-chloroanthraquinone is characterized by distinct absorptions for its amino, carbonyl, and aromatic components.[2]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 3500 | N-H Stretch | Two distinct bands (asymmetric and symmetric stretching) are expected for the primary amine (-NH₂). |

| 1650 - 1680 | C=O Stretch | Strong, sharp absorption characteristic of the quinone carbonyl groups.[10] |

| 1580 - 1620 | C=C Stretch / N-H Bend | Aromatic ring stretching, often coupled with the scissoring vibration of the -NH₂ group. |

| ~1300 | C-N Stretch | Aromatic amine C-N stretching vibration. |

| 700 - 850 | C-H Bending | Out-of-plane bending ("wags") of aromatic C-H bonds. |

| 600 - 800 | C-Cl Stretch | Stretching vibration for the carbon-chlorine bond. |

Experimental Protocol: KBr Wafer Method This solid-state method is ideal for analyzing crystalline samples and avoids solvent interference.

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty spectrometer chamber should be run first and automatically subtracted from the sample spectrum.

Visualization of Key Vibrational Modes

Caption: Hierarchy of diagnostic IR vibrational regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the anthraquinone core gives rise to characteristic absorption bands. The presence of the amino group, a powerful auxochrome, significantly modifies the spectrum compared to the parent anthraquinone.[11]

Expected UV-Vis Absorption Maxima

| Wavelength (λ_max, nm) | Electronic Transition | Rationale |

| ~250-290 | π → π | High-energy transition associated with the benzenoid part of the anthraquinone system. |

| ~320-340 | π → π | Lower-energy transition associated with the quinonoid system. |

| ~430-460 | n → π* / Intramolecular Charge Transfer (ICT) | This visible region band is characteristic of amino-substituted anthraquinones. It arises from the promotion of a non-bonding electron from the amino group into the π* system of the quinone, resulting in a charge-transfer character. This transition is responsible for the compound's color.[12] |

Causality and the Auxochromic Effect: The amino group's lone pair of electrons can delocalize into the anthraquinone ring system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap means the molecule can absorb lower-energy (longer wavelength) light, causing a bathochromic (red) shift of the absorption maximum into the visible region.[11]

Experimental Protocol: Solution-Phase UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the spectrophotometer and scan across the desired wavelength range (e.g., 200-800 nm). The instrument will automatically record the absorbance spectrum.

Summary of Spectroscopic Data

| Technique | Key Feature | Observed/Predicted Value |

| ¹H NMR | Aromatic Protons | δ 7.7 - 8.4 ppm |

| Amino Protons | δ 5.0 - 6.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbons | δ 180 - 185 ppm |

| Aromatic Carbons | δ 110 - 155 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C=O Stretch | 1650 - 1680 cm⁻¹ | |

| UV-Vis | π → π* Transitions | ~250-290 nm, ~320-340 nm |

| ICT Transition | ~430-460 nm |

This comprehensive spectroscopic guide provides a robust framework for the identification and characterization of 2-amino-3-chloroanthraquinone. By understanding the causal links between molecular structure and spectral data, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

-

PubChem. 2-Amino-3-chloroanthraquinone. National Center for Biotechnology Information. [Link]

-

SciELO. 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Scientific Electronic Library Online. [Link]

-

PubChem. 2-Aminoanthraquinone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloroanthraquinone. National Center for Biotechnology Information. [Link]

-

NIST. 1,4-Naphthalenedione, 2-amino-3-chloro-. National Institute of Standards and Technology. [Link]

-

ResearchGate. The normalized UV-Vis absorption spectra for complexes 2, 3a and 3b. [Link]

-

Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]

- Google Patents.

-

PubMed Central. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. IR spectrum of poly(2-chloroaniline). [Link]

-

ResearchGate. Chemistry of 2-aminoanthraquinones. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

YouTube. Introduction to 13C NMR Spectroscopy for Organic Chemistry. [Link]

-

ResearchGate. Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]

-

Chemistry LibreTexts. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. [Link]

-

ResearchGate. Theoretical IR spectrum of 1,2-benzoquinone computed for vacuum by B3LYP/6-311++G(d,p). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-chloroanthraquinone | C14H8ClNO2 | CID 344301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloroanthracene(17135-78-3) 1H NMR [m.chemicalbook.com]

- 4. 2-AMINO-3-CHLORO-1,4-NAPHTHOQUINONE(2797-51-5) 1H NMR [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminoanthraquinone | C14H9NO2 | CID 8341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-3-chloroanthraquinone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-3-chloroanthraquinone (CAS 84-46-8), a key intermediate in the synthesis of various dyes and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination.

Introduction: The Critical Role of Solubility in Process Development

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like 2-amino-3-chloroanthraquinone is a fundamental physical property that governs its behavior in various stages of development and manufacturing. From reaction kinetics and purification to formulation and bioavailability, understanding and controlling solubility is paramount. Inadequate solubility can lead to challenges in achieving desired reaction yields, difficulties in crystallization and isolation, and poor dissolution characteristics in final products.

2-Amino-3-chloroanthraquinone, with its polycyclic aromatic structure, amino and chloro substituents, presents a fascinating case study in solubility. Its molecular structure, characterized by a large, nonpolar anthraquinone backbone and polar functional groups, results in a nuanced solubility profile across a spectrum of organic solvents. This guide aims to equip the reader with the foundational knowledge and practical tools to navigate the complexities of its solubility.

Theoretical Framework: Understanding the Forces at Play

The dissolution of a crystalline solute, such as 2-amino-3-chloroanthraquinone, in a solvent is a thermodynamically driven process. It involves the disruption of two sets of intermolecular forces: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions in the bulk solvent. Concurrently, new solute-solvent interactions are formed. The overall free energy change of this process dictates the extent of solubility.

The principle of "like dissolves like" provides a qualitative starting point. Given the structure of 2-amino-3-chloroanthraquinone, it is anticipated to have limited solubility in highly polar protic solvents like water and better solubility in solvents with a balance of polarity and nonpolar character. Qualitative data for the related compound, 2-aminoanthraquinone, supports this, indicating it is practically insoluble in water and diethyl ether, slightly soluble in ethanol, and soluble in chloroform, benzene, and acetone.[1][2] Similarly, 1-amino-5-chloroanthraquinone is reported to be not easily soluble in water but soluble in organic solvents such as acetone and chloroform.[3]

Predictive Modeling: The Power of Hansen Solubility Parameters

To move beyond qualitative predictions, a more quantitative and predictive framework is necessary. Hansen Solubility Parameters (HSP) offer a powerful tool for understanding and predicting the solubility of a solute in a given solvent.[4][5] The core concept of HSP is that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Originating from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by a unique set of three HSP values (δD, δP, δH), which define a point in a three-dimensional "Hansen space". The closer the HSP of a solute is to that of a solvent in this space, the higher the likelihood of dissolution. The "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.

Practical Application of HSP in Solvent Selection

The utility of HSP extends to the rational selection of solvents for various applications:

-

Crystallization: Identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is crucial for efficient crystallization. By understanding the HSP of 2-amino-3-chloroanthraquinone, one can screen for suitable anti-solvents for precipitation or cooling crystallization.

-

Formulation: In drug development, HSP can aid in the selection of excipients and solvent systems that ensure the stability and desired dissolution profile of the final product.

-

Chromatography: The separation of 2-amino-3-chloroanthraquinone from impurities can be optimized by selecting mobile phases with appropriate HSP to achieve the desired retention and resolution.

The following diagram illustrates the logical workflow for utilizing HSP in solvent selection.

Caption: Workflow for Hansen Solubility Parameter (HSP) determination and application in solvent selection.

Experimental Determination of Solubility

Accurate and reproducible experimental data is the cornerstone of any solubility study. Two common and reliable methods for determining the solubility of a colored compound like 2-amino-3-chloroanthraquinone are the gravimetric method and the UV-Visible spectroscopic method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and robust technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-amino-3-chloroanthraquinone to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask.

-

Ensure there is undissolved solid present to confirm saturation.

-

Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-resistant filter (e.g., PTFE) to avoid precipitation or further dissolution due to temperature changes.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it accurately.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in desired units, such as g/L or mol/L.

-

The following diagram outlines the key steps in the gravimetric method.

Caption: Step-by-step workflow for the gravimetricsolubility determination method.

UV-Visible Spectroscopic Method for Solubility Determination

For chromophoric compounds like 2-amino-3-chloroanthraquinone, UV-Visible spectroscopy offers a sensitive and high-throughput method for solubility determination. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of 2-amino-3-chloroanthraquinone of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the standard curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, it is recommended to present the experimentally determined solubility data in a structured table.

Table 1: Predicted Qualitative and Experimentally Determined Quantitative Solubility of 2-Amino-3-chloroanthraquinone at 25°C

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Quantitative Solubility (g/L) |

| Water | Polar Protic | Insoluble | To be determined |

| Ethanol | Polar Protic | Sparingly Soluble | To be determined |

| Acetone | Polar Aprotic | Soluble | To be determined |

| Chloroform | Nonpolar | Soluble | To be determined |

| Toluene | Nonpolar | Moderately Soluble | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | To be determined |

The interpretation of this data, in conjunction with the calculated Hansen Solubility Parameters, will provide a comprehensive understanding of the solute-solvent interactions governing the solubility of 2-amino-3-chloroanthraquinone. For instance, a high solubility in a solvent with a particular HSP profile would suggest that the compound shares similar intermolecular force characteristics.

Conclusion

This technical guide has provided a detailed framework for understanding, predicting, and experimentally determining the solubility of 2-amino-3-chloroanthraquinone in organic solvents. By integrating theoretical principles with practical experimental protocols, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The application of predictive tools like Hansen Solubility Parameters offers a rational approach to navigating the complexities of solubility, ultimately leading to more efficient and robust process development.

References

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Hansen, C. M. (2024). Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-chloroanthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoanthraquinone. Retrieved from [Link]

-

Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

-

National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 2-Aminoanthraquinone. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Amino-5-chloroanthraquinone. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

ResearchGate. (2025). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. Retrieved from [Link]

-

ResearchGate. (2018). Experimental Mole Fraction Solubilities, x 1 , of Amino Acids, the Ethanol Solvent Mole Fraction, x 2 , the Method of Detection, and the Relative Uncertainty at 298.15 K and p = 0.1 MPa a. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

- Google Patents. (n.d.). DE553039C - Process for the preparation of aminoanthraquinones.

-

ResearchGate. (2025). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

ResearchGate. (2025). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

-

ResearchGate. (2025). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]

-

ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4- naphthoquinones: A new and general colorimetric test for resin-bound amines. Retrieved from [Link]

-

ResearchGate. (2025). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. Retrieved from [Link]

-

ResearchGate. (2025). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions obtained from different solvents as well as PCL concentrations. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Aminoanthraquinone | C14H9NO2 | CID 8341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

An In-depth Technical Guide to the Formation of 2-Amino-3-chloroanthraquinone: Mechanisms and Methodologies

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-Amino-3-chloroanthraquinone (ACAQ), an important intermediate in the synthesis of anthraquinone dyes. We will explore the core reaction mechanisms, present detailed experimental protocols with an emphasis on the causal relationships behind procedural choices, and outline the analytical validation of the final product. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Core Mechanistic Pathways to 2-Amino-3-chloroanthraquinone

The formation of ACAQ can be achieved through several distinct mechanistic routes. The choice of pathway is often dictated by the availability of starting materials, desired purity, and scalability. The electron-deficient nature of the anthraquinone ring system, caused by the two strongly electron-withdrawing carbonyl groups, is the central feature governing its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary mechanism for the amination of haloanthraquinones. The reaction proceeds through a two-step addition-elimination sequence. The anthraquinone core is highly activated towards nucleophilic attack, particularly at the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions.

The mechanism involves the attack of a nucleophile (e.g., ammonia or an amine) on the carbon atom bearing a leaving group (a halogen). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing carbonyl groups, which stabilizes the intermediate. In the final step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. For the synthesis of ACAQ, a plausible precursor is 2,3-dichloroanthraquinone, where one chlorine atom is substituted by an amino group.

Figure 1: Generalized SNAr mechanism for the amination of 2,3-dichloroanthraquinone.

Copper-Catalyzed Amination (Ullmann Condensation)

For aryl halides that are less reactive towards traditional SNAr, the Ullmann condensation offers a powerful alternative for forming carbon-nitrogen bonds.[1] This reaction typically requires a copper catalyst, high temperatures, and a base.[2] While modern protocols have been developed with soluble copper catalysts and ligands that allow for milder conditions, the fundamental principle remains a cornerstone of aromatic chemistry.[3]

The mechanism is complex and still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I)-amide species. This species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate then yields the desired N-arylated product and regenerates the active Cu(I) catalyst. This method is particularly useful for coupling a wide range of amines with haloanthraquinones.[3]

Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Ullmann C-N coupling reaction.

Reductive Dehalogenation

A specific and industrially relevant pathway for synthesizing ACAQ involves the selective reductive dehalogenation of a more highly halogenated precursor. A German patent describes a process where haloaminoanthraquinones containing a halogen in the α-position (e.g., 1-bromo-2-amino-3-chloroanthraquinone or 1,3-dichloro-2-aminoanthraquinone) are treated with a reducing agent in an alkaline medium.[4]

The rationale behind this method lies in the differential reactivity of halogens based on their position on the anthraquinone ring. Halogens at the α-positions are generally more labile and susceptible to removal than those at the β-positions. This allows for the selective removal of the α-halogen, leaving the β-halogen intact.

Synthetic Protocols & Experimental Design

This section provides detailed methodologies for the synthesis of ACAQ. The protocols are designed to be self-validating, with clear rationales for each step and reagent choice.

Protocol: Synthesis via Reductive Dehalogenation of 1-Bromo-2-amino-3-chloroanthraquinone

This protocol is adapted from a documented industrial process, highlighting a robust and validated method.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 10 parts of 1-bromo-2-amino-3-chloroanthraquinone in an aqueous solution containing 12 parts of sodium hydroxide in approximately 68 parts of water.

-

Heating: Heat the stirred mixture to its boiling point.

-

Addition of Reducing Agent: Over a period of 1.5 hours, gradually introduce 7 parts of finely divided zinc dust into the boiling suspension.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material.

-

Oxidation/Workup: After the reduction is complete, induce oxidation by bubbling air through the hot mixture.

-

Acidification & Isolation: Acidify the mixture with hydrochloric acid. Filter the resulting precipitate, wash the solid residue with water until acid-free, and dry to yield the crude product.

-

Purification (Optional but Recommended): For higher purity, dissolve 10 parts of the crude product in 100 parts of concentrated sulfuric acid. Slowly add water to the stirred solution until the acid concentration is lowered to 80%. The sulfate salt of ACAQ will precipitate. Filter this salt, wash with 80% sulfuric acid, and then boil with water to hydrolyze the sulfate, yielding the purified 2-Amino-3-chloroanthraquinone.[4]

Scientist's Rationale:

-

Choice of Precursor: Starting with 1-bromo-2-amino-3-chloroanthraquinone leverages the higher reactivity of the α-position halogen (bromine at C1) for selective removal.

-

Alkaline Medium (NaOH): The strong base is essential for the function of the reducing agent and helps in solubilizing intermediates.

-

Reducing Agent (Zinc Dust): Zinc is a classic, cost-effective reducing agent for dehalogenation reactions in alkaline media. Other agents like sodium hydrosulfite or even glucose can also be used, as shown in the table below.[4]

-

Purification via Sulfation: This is a classic technique for purifying aminoanthraquinones. The amino group is basic enough to be protonated by concentrated sulfuric acid, forming a soluble sulfate salt. Diluting the acid lowers the solubility of the salt, causing it to precipitate, thereby separating it from non-basic impurities. Subsequent hydrolysis regenerates the pure amine.

Table 1: Comparison of Reducing Systems for Dehalogenation

| Reducing Agent | Precursor | Medium | Key Observation | Reference |

|---|---|---|---|---|

| Zinc Dust | 1-Bromo-2-amino-3-chloroanthraquinone | NaOH (aq) | Effective for selective de-bromination. | [4] |

| Sodium Hydrosulfite | 1,3-Dichloro-2-aminoanthraquinone | Ca(OH)₂ (aq) | Effective for selective de-chlorination at the α-position. | [4] |

| Glucose | 1,3-Dichloro-2-aminoanthraquinone | NaOH (aq) | A milder, sugar-based reducing agent, effective at elevated temperatures (125-130°C). |[4] |

Figure 3: Experimental workflow for the synthesis of ACAQ via reductive dehalogenation.

Product Characterization & Validation

Proper characterization is critical to confirm the identity and purity of the synthesized 2-Amino-3-chloroanthraquinone.

Table 2: Physicochemical and Spectroscopic Data for 2-Amino-3-chloroanthraquinone

| Property | Value / Expected Data | Source(s) |

|---|---|---|

| CAS Number | 84-46-8 | [5][6] |

| Molecular Formula | C₁₄H₈ClNO₂ | [5][6] |

| Molecular Weight | 257.67 g/mol | [5][6] |

| Melting Point | ~310 °C | [4] |

| Appearance | Crystalline Solid | - |

| Mass Spectrum (EI) | m/z 257 (M⁺), 259 (M⁺+2, ~3:1 ratio for ³⁵Cl/³⁷Cl) | [5] |

| IR Spectrum (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1670 (C=O quinone stretch), ~1590 (aromatic C=C stretch) | [5][7] |

| ¹H NMR (Expected) | Multiplets ~8.2-8.4 ppm (2H, protons adjacent to C=O), Multiplets ~7.7-7.9 ppm (2H, other unsubstituted ring), Singlet ~7.5-7.8 ppm (1H, H-4), Singlet ~8.1-8.3 ppm (1H, H-1), Broad singlet for -NH₂ | - |

| ¹³C NMR (Expected) | ~182-184 (2 C=O), ~110-150 (12 aromatic carbons, with C-Cl and C-NH₂ signals shifted accordingly) | - |

Spectroscopic Rationale:

-

Mass Spectrometry: The key diagnostic feature is the isotopic pattern of chlorine. The molecular ion peak (M⁺) at m/z 257 and the M⁺+2 peak at m/z 259 should appear in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.[5]

-

Infrared (IR) Spectroscopy: The spectrum should clearly show the N-H stretching vibrations of the primary amine group and the characteristic, strong carbonyl absorption of the quinone system.[5][7]

References

-

PubChem. 2-Amino-3-chloroanthraquinone. National Center for Biotechnology Information. [Link]

-

Hida, M. The Synthesis of 2-Amino-3-Chloroanthraquinone. The Journal of the Society of Chemical Industry, Japan. [Link]

- I. G. Farbenindustrie Akt.-Ges. Process for the preparation of aminoanthraquinones.

-

PubChem. 2-Aminoanthraquinone. National Center for Biotechnology Information. [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]

- I. G. Farbenindustrie Akt.-Ges. Synthesis method of chloroanthraquinone.

-

dos Santos, G. V. S., et al. (2022). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society. [Link]

-

PubChemLite. 2-amino-3-chloroanthraquinone (C14H8ClNO2). [Link]

-

PubChem. 2-Chloroanthraquinone. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Scott, W. J., & Allen, C. F. H. α-CHLOROANTHRAQUINONE. Organic Syntheses. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Gholinejad, M., & Jadidi, K. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

-

dos Santos, G. V. S., et al. (2022). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 33, 1485-1501. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]

- 5. 2-Amino-3-chloroanthraquinone | C14H8ClNO2 | CID 344301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scielo.br [scielo.br]

Potential applications of 2-Amino-3-chloroanthraquinone in materials science

An In-depth Technical Guide to the Potential Applications of 2-Amino-3-chloroanthraquinone in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-chloroanthraquinone is a synthetically versatile intermediate, primarily recognized for its role in the synthesis of high-performance dyes and pigments. Its rigid anthraquinone core, coupled with two strategically positioned and reactive functional groups—an electron-donating amino group and an electron-withdrawing, displaceable chloro group—provides a unique scaffold for the construction of complex, functional molecules. This guide explores the potential applications of 2-Amino-3-chloroanthraquinone beyond its traditional use, venturing into the realms of advanced functional materials and medicinal chemistry. We will dissect the core reactivity of this molecule and provide scientifically grounded, hypothetical pathways to novel materials, complete with detailed experimental protocols and an exploration of the underlying chemical principles. This document is intended for researchers and professionals in materials science and drug development seeking to leverage this potent building block for next-generation technologies.

Core Properties and Synthesis of 2-Amino-3-chloroanthraquinone

2-Amino-3-chloroanthraquinone is a stable organic compound with a well-defined molecular structure.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-3-chloroanthracene-9,10-dione | [1] |

| CAS Number | 84-46-8 | [1] |

| Molecular Formula | C₁₄H₈ClNO₂ | [1] |

| Molecular Weight | 257.67 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 310-312 °C | |

| Solubility | Insoluble in water; soluble in concentrated sulfuric acid. | [1] |

| Key Spectral Features | IR (KBr): Presence of N-H, C=O, C-Cl, and aromatic C-H stretches.[2] Mass Spec: Molecular ion peak at m/z 257.[2] |

Synthesis: A common laboratory-scale synthesis involves the reductive dehalogenation of 1,3-dichloro-2-aminoanthraquinone.[1] This process highlights the differential reactivity of the halogen atoms on the anthraquinone core, a feature that can be exploited for selective functionalization.

The Chemical Reactivity: A Dual-Handle for Molecular Engineering

The true potential of 2-Amino-3-chloroanthraquinone lies in the distinct reactivity of its amino and chloro functional groups. This dual reactivity allows for orthogonal or sequential chemical modifications, making it a powerful building block for complex molecular architectures.

Reactions at the Chloro Position: Building Conjugated Systems

The chlorine atom at the 3-position, being on an electron-deficient aromatic ring, is susceptible to nucleophilic substitution and is an excellent handle for modern cross-coupling reactions.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds. Chloroanthraquinones have been shown to undergo facile Suzuki coupling with various arylboronic acids using catalysts like Pd(PPh₃)₄.[3] This reaction is pivotal for extending the π-conjugated system of the anthraquinone core, a key strategy for tuning the electronic and photophysical properties of organic materials.

-

Ullmann Condensation: This copper-catalyzed reaction is a classic and effective method for forming C-N, C-O, and C-S bonds.[4] It can be used to couple 2-Amino-3-chloroanthraquinone with amines, phenols, or thiols to create larger, more complex dye structures or functional molecules. Microwave-assisted Ullmann coupling has been shown to be highly efficient for the synthesis of amino-substituted anthraquinone derivatives.[5]

Figure 1: Key cross-coupling reactions at the chloro position.

Reactions at the Amino Position: Introducing Functionality

The amino group at the 2-position is a versatile nucleophile and can be readily transformed into a variety of other functional groups.

-

Acylation and Sulfonylation: The amino group can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to attach new functional moieties or to modify the electronic properties of the anthraquinone core.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. The diazonium group can be subsequently replaced by a wide range of substituents, including halogens, hydroxyl, and cyano groups, or used in azo-coupling reactions to form azo dyes.

-

Heterocycle Formation: The 2-amino-3-chloro arrangement is a prime starting point for the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of quinoxalines, phenazines, or other complex heterocyclic structures with interesting photophysical or biological properties.

Figure 2: Versatile reactions of the amino group.

Application Domain 1: Advanced Dyes and Pigments

While 2-Amino-3-chloroanthraquinone is a known dye intermediate, its potential extends to the synthesis of highly complex and robust vat dyes. Vat dyes are prized for their exceptional fastness properties.[6] The title compound can serve as a key building block for constructing larger, polycyclic aromatic systems characteristic of high-performance pigments.

Hypothetical Protocol: Synthesis of a Dimeric Anthraquinone via Ullmann Condensation

This protocol describes a plausible synthesis of a dimeric structure, which could exhibit enhanced thermal stability and altered photophysical properties compared to the monomer.

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-3-chloroanthraquinone (2.58 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

-

Solvent Addition: Add 50 mL of dry N,N-dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like o-dichlorobenzene or by column chromatography on silica gel.

Application Domain 2: Functional Organic Materials (Exploratory)

The inherent semiconducting nature of the anthraquinone core, as demonstrated by its non-chlorinated analog 2-aminoanthraquinone in sensor applications, suggests that derivatives of 2-Amino-3-chloroanthraquinone could be valuable in organic electronics.[7] The chloro-substituent provides a convenient point for Suzuki coupling to create extended conjugated polymers or oligomers with tailored electronic properties.

Proposed Application: A Building Block for Conjugated Polymers

By reacting 2-Amino-3-chloroanthraquinone with a diboronic acid ester under Suzuki-Miyaura conditions, a conjugated polymer incorporating the anthraquinone unit can be synthesized. Such polymers could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as chemosensors.

Hypothetical Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol outlines the synthesis of a polymer by reacting 2-Amino-3-chloroanthraquinone with a fluorene-based diboronic acid ester.

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-Amino-3-chloroanthraquinone (2.58 g, 10 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (5.48 g, 10 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

-

Solvent and Base Addition: Add a degassed mixture of toluene (40 mL) and a 2 M aqueous solution of sodium carbonate (20 mL).

-

Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

-

Polymer Precipitation: After cooling, pour the mixture into 300 mL of methanol. A fibrous precipitate should form.

-

Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained by precipitation of the chloroform fraction into methanol.

Application Domain 3: Medicinal Chemistry and Drug Development (Exploratory)

The anthraquinone scaffold is present in several clinically used anticancer drugs (e.g., Doxorubicin, Mitoxantrone).[8] The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.[9] Therefore, 2-Amino-3-chloroanthraquinone represents an attractive starting point for the development of novel bioactive compounds.

Proposed Application: Scaffold for Anticancer Drug Discovery

The amino group can be functionalized with various side chains to modulate solubility and target interaction, while the chloro group can participate in reactions to build more complex structures or can be retained to influence electronic properties and metabolic stability. For instance, derivatives could be synthesized and screened for their cytotoxic activity against various cancer cell lines.

Hypothetical Protocol: Synthesis of an N-acylated Derivative

-

Reaction Setup: Dissolve 2-Amino-3-chloroanthraquinone (2.58 g, 10 mmol) in 50 mL of dry pyridine in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of 4-fluorobenzoyl chloride (1.74 g, 11 mmol) in 10 mL of dry pyridine.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Pour the reaction mixture into 200 mL of 1 M HCl. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Conclusion

2-Amino-3-chloroanthraquinone is a molecule of significant untapped potential. While its primary role has been in the dye industry, its unique combination of a rigid, electronically active core and two versatile, reactive handles opens up a vast landscape for exploration in materials science and medicinal chemistry. The synthetic pathways outlined in this guide, though hypothetical, are based on robust and well-established chemical reactions and serve to illustrate the immense possibilities. Future research focused on the derivatization of this compound is likely to yield novel materials with exciting photophysical, electronic, and biological properties.

References

-

PubChem. (n.d.). 2-Amino-3-chloroanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

- Thiemann, T., et al. (2009). Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. Journal of Chemical Research, 2009(12), 732-736.

- E. I. Du Pont De Nemours and Company. (1992). Synthesis of 1-amino-anthraquinone. European Patent EP0499451A1.

-

PubChem. (n.d.). Patent US-1104943-A: Process of producing amino-anthraquinones. National Center for Biotechnology Information. Retrieved from [Link]